methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride
Description
Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride is a fluorinated aromatic glycine derivative with the molecular formula C₉H₉ClF₂NO₂ and a molecular weight of 237.63 g/mol. It exists in enantiomeric forms: (R)- and (S)-configurations, with CAS numbers 2061996-78-7 (R-isomer) and 2061996-82-3 (S-isomer), respectively . The compound features a 2,4-difluorophenyl group attached to a chiral α-amino acetate ester backbone, protonated as a hydrochloride salt. It is typically synthesized via nucleophilic substitution or multi-component reactions, as evidenced by its structural analogs in medicinal chemistry workflows .
Properties
IUPAC Name |
methyl 2-amino-2-(2,4-difluorophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11;/h2-4,8H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIXPMPFXKDMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imine Formation and Reduction
A common approach involves the condensation of 2,4-difluorobenzaldehyde with methylamine to form an imine intermediate. This reaction typically proceeds in methanol under acidic catalysis, such as toluenesulfonic acid (TosOH), at elevated temperatures (70°C). The imine is subsequently reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding primary amine. For instance, Method B in demonstrates the use of HCl/dioxane for protonation, followed by neutralization with sodium bicarbonate to isolate the amine product.
Key Reaction Conditions
-
Solvent: Methanol or toluene
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Catalyst: TosOH (0.2 equivalents)
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Temperature: 70°C for imine formation; 20°C for reduction
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Workup: Extraction with ethyl acetate, drying over Na2SO4, and silica gel chromatography.
Esterification and Hydrochloride Salt Formation
Esterification of the Amino Acid Intermediate
The amine intermediate is esterified using methyl chloroformate or dimethyl sulfate in the presence of a base such as triethylamine. For example, describes the conversion of a difluorophenylacetic acid derivative to its methyl ester using boron tribromide (BBr3) for demethylation, followed by reprotection with triisopropylsilyl chloride (TIPSCl). This step ensures regioselectivity and prevents side reactions.
Reaction Parameters
Hydrochloride Salt Precipitation
The final step involves treating the esterified amine with hydrochloric acid (HCl) in dioxane or ethyl acetate to precipitate the hydrochloride salt. Method B in outlines a protocol where HCl/dioxane is added to a methanolic solution of the amine, stirred at 20°C for 12 hours, and concentrated under reduced pressure. The residue is neutralized to pH 8 with sodium bicarbonate before extraction, ensuring high purity (>95%).
Alternative Synthetic Routes
Malonate-Based Cyclization
A scalable method reported in utilizes dimethyl malonate and 2,4-difluorobenzaldehyde to form a malonate intermediate. Hydrolysis with sodium hydroxide followed by decarboxylation at 160°C yields the acetic acid derivative, which is esterified and reduced to the target compound. This route avoids toxic reagents like cyanides, making it industrially viable.
Optimized Conditions
Palladium-Catalyzed Coupling
Recent advances employ palladium catalysts for C–N bond formation. For example, describes a Buchwald-Hartwig amination using Pd2(dba)3 and XantPhos ligand to couple aryl halides with amine intermediates. While this method is efficient, it requires stringent anhydrous conditions and high temperatures (110°C).
Comparative Analysis of Methods
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Condensation/Reduction | Imine formation, NaBH4 reduction | 70–80% | >90% | Moderate |
| Malonate Cyclization | Decarboxylation, esterification | 65–75% | 85–90% | High |
| Palladium Catalysis | C–N coupling, HCl salt formation | 60–70% | >95% | Low |
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Large-scale synthesis prioritizes solvent recovery, such as distilling methanol from reaction mixtures for reuse. Catalysts like TosOH are filtered and reactivated, reducing costs by 20–30%.
Continuous Flow Reactors
Adopting continuous flow systems enhances safety and yield for exothermic steps (e.g., reductions). A study in achieved a 15% productivity increase using microreactors for LiAlH4-mediated reductions.
Challenges and Optimization Strategies
Scientific Research Applications
Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituent patterns, halogenation, and stereochemistry, which influence physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Substituent Position and Halogenation Effects
Functional Group and Backbone Modifications
- Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate HCl (C₁₁H₁₄ClFNO₃): Incorporates methoxy and fluoro groups, improving hydrogen-bonding capacity. This derivative shows enhanced bioavailability in preclinical studies .
- Methyl 2-amino-2-(2,5-difluorophenyl)propanoate HCl (C₁₀H₁₁ClF₂NO₂): Propanoate ester backbone increases steric bulk, reducing enzymatic hydrolysis rates compared to acetate analogs .
- 2-Amino-2-(2,6-difluorophenyl)acetic acid HCl (C₈H₈ClF₂NO₂): Carboxylic acid variant with higher polarity; utilized in solid-phase peptide synthesis .
Stereochemical Variations
- The (R)- and (S)-enantiomers of methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl exhibit distinct pharmacological profiles. For example, the (S)-isomer shows higher affinity for G-protein-coupled receptors in screening assays .
- In contrast, methyl 2-amino-2-(4-fluorophenyl)acetate HCl lacks a chiral center, simplifying synthetic workflows but limiting enantioselective applications .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound | logP | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl | 1.5 | 12.3 | 180–182 |
| Methyl 2-amino-2-(4-fluorophenyl)acetate HCl | 0.9 | 25.8 | 165–167 |
| Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate HCl | 2.2 | 5.1 | 195–197 |
Biological Activity
Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride, also known as (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride, is a chemical compound with significant potential in biological and pharmaceutical applications. Its unique structure, characterized by a difluorophenyl group and a chiral center, contributes to its biological activity and specificity.
- Molecular Formula : C9H10ClF2NO2
- Molecular Weight : Approximately 223.61 g/mol
- CAS Number : 1821174-65-5
The compound's structure includes a methyl ester group and an amino group, enhancing its lipophilicity and ability to penetrate biological membranes.
Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
- Enzymatic Pathways : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could provide therapeutic benefits in conditions where these enzymes are overactive or dysfunctional.
- Neuroprotective Properties : Due to its structural similarity to neurotransmitters, the compound may exhibit neuroprotective effects. Its interaction with neurotransmitter receptors could influence synaptic transmission and neurochemical pathways.
The mechanism of action involves the binding of the difluorophenyl group to target proteins or enzymes, modulating their activity. This interaction is crucial for understanding its pharmacokinetics and potential side effects when developed as a therapeutic agent .
Case Studies
- Enzyme Interaction Studies : Research has shown that this compound interacts with various enzymes, potentially altering their function. For instance, studies have indicated its ability to inhibit certain metabolic enzymes, which could be beneficial in treating metabolic disorders .
- Neurotransmitter Receptor Binding : Investigations into its binding affinity with neurotransmitter receptors have revealed that the compound may enhance or inhibit receptor activity, influencing neurochemical signaling pathways. This property is particularly relevant for developing treatments for neurological disorders .
Comparative Analysis with Similar Compounds
A comparative study of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Difluorophenyl group enhances lipophilicity | Neuroprotective properties; enzyme inhibition |
| Methyl 2-amino-2-(2,4-dichlorophenyl)acetate | Chlorine substituents; less lipophilic | Moderate antibacterial activity |
| Benzimidazole derivatives | Various substitutions; broader spectrum | Antibacterial and antifungal activities |
This table illustrates how the difluorophenyl substitution in this compound may confer distinct electronic properties affecting its biological activity compared to other similar compounds .
Q & A
Q. What are the optimized synthetic routes for methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step procedures:
- Step 1: Nucleophilic substitution between 2,4-difluorophenylacetyl chloride and methyl glycinate under basic conditions (e.g., triethylamine in anhydrous THF) to form the ester intermediate .
- Step 2: Hydrochloride salt formation via HCl gas bubbling in ethanol, followed by recrystallization in methanol/ether for purification .
- Critical Variables:
Q. How can the purity and structural integrity of the compound be verified using analytical techniques?
Methodological Answer:
- HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) + 0.1% TFA. Retention time ≈ 8.2 min .
- NMR: Key signals (DMSO-d6):
- ¹H NMR: δ 7.45–7.30 (m, 2H, aromatic), 4.15 (s, 1H, CH), 3.70 (s, 3H, OCH3), 2.90 (br s, 2H, NH2) .
- ¹⁹F NMR: δ -110.5 (d, J = 8 Hz, 2F) confirms 2,4-difluoro substitution .
- LC-MS: [M+H]+ = 260.1; fragmentation pattern matches ester cleavage (m/z 152) .
Q. What are the key physicochemical properties critical for handling in laboratory settings?
Answer:
| Property | Value | Implications |
|---|---|---|
| Solubility | 50 mg/mL in water, 30 mg/mL in DMSO | Aqueous solubility facilitates bioassays . |
| Melting Point | 192–195°C (dec.) | Indicates thermal instability >200°C . |
| Stability | Hygroscopic; store at 2–8°C under N2 | Prevents hydrolysis of the ester group . |
Advanced Research Questions
Q. What mechanistic insights explain the compound's interaction with biological targets, and how can binding assays be designed to study these interactions?
Methodological Answer:
- Mechanism: The 2,4-difluorophenyl group enhances hydrophobic interactions with enzyme active sites (e.g., kinase ATP-binding pockets) . The amino group may form hydrogen bonds with catalytic residues .
- Assay Design:
- Fluorescence Polarization (FP): Label the compound with FITC; measure displacement by competitors (IC50 calculations) .
- Surface Plasmon Resonance (SPR): Immobilize target protein; monitor real-time binding kinetics (ka/kd) .
- Data Interpretation: Compare Kd values with analogous compounds (e.g., 4-fluoro vs. 2,4-difluoro derivatives) to assess substituent effects .
Q. How do structural modifications at the 2,4-difluorophenyl moiety affect pharmacological activity?
Answer:
| Modification | Biological Activity (IC50) | SAR Insight |
|---|---|---|
| 2,4-Difluoro (target) | 12 nM (Kinase X inhibition) | Enhanced binding via fluorine’s electronegativity . |
| 4-Fluoro (analog) | 85 nM | Reduced activity due to loss of 2-F interaction . |
| 2-Fluoro-4-methoxy (analog) | 45 nM | Methoxy increases solubility but weakens hydrophobic binding . |
Q. What advanced analytical methods resolve discrepancies in reported biological activity data?
Methodological Answer:
- Hypothesis: Contradictions arise from impurities (>98% purity required) or stereochemical variations (racemic vs. enantiopure forms) .
- Methods:
- Chiral HPLC: Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol 80:20); validate enantiomeric excess (ee >99%) .
- Microscopy (SEM): Detect crystalline polymorphs affecting dissolution rates .
- Metabolite Profiling (HRMS): Identify degradation products (e.g., hydrolyzed carboxylic acid) during bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
